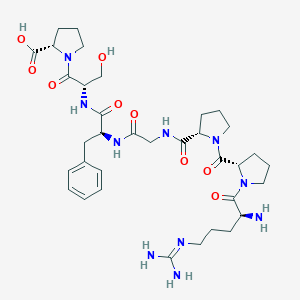

Bradykinin (1-7)

Description

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N10O9/c36-22(10-4-14-39-35(37)38)31(50)44-16-6-12-26(44)33(52)43-15-5-11-25(43)30(49)40-19-28(47)41-23(18-21-8-2-1-3-9-21)29(48)42-24(20-46)32(51)45-17-7-13-27(45)34(53)54/h1-3,8-9,22-27,46H,4-7,10-20,36H2,(H,40,49)(H,41,47)(H,42,48)(H,53,54)(H4,37,38,39)/t22-,23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRROPKNGCGVIOG-QCOJBMJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946609 | |

| Record name | N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23815-87-4 | |

| Record name | Bradykinin, des-phe(8)-des-arg(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Table 1: Representative HPLC Conditions for Bradykinin Fragment 1-7 Purification

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Flow Rate | 10 mL/min |

| Gradient | 5–60% B over 30 min |

| Detection | UV at 220 nm |

| Retention Time | 12.8 ± 0.5 min |

Analytical Characterization and Quality Control

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable for validating peptide identity and purity. For Bradykinin Fragment 1-7, multiple reaction monitoring (MRM) transitions are monitored, including m/z 379.2 → 642.2 and m/z 379.2 → 555.2, corresponding to y- and b-ion fragments. Additionally, amino acid analysis (AAA) and nuclear magnetic resonance (NMR) spectroscopy provide complementary data on sequence integrity and secondary structure .

Analyse Des Réactions Chimiques

Proteolytic Formation Pathways

BK-(1-7) is generated via enzymatic cleavage of BK-(1-9) by endopeptidases (e.g., neprilysin) and carboxypeptidases (e.g., ACE and ACE2) . Key reactions include:

- ACE-mediated cleavage : Removes the C-terminal dipeptide (Phe⁸-Arg⁹) from BK-(1-9) .

- Neprilysin action : Cleaves BK-(1-9) at the Gly⁴-Phe⁵ bond .

Table 1: Enzymatic Generation of BK-(1-7)

| Enzyme | Cleavage Site | Substrate | Product(s) | Reference |

|---|---|---|---|---|

| ACE | Phe⁷-Ser⁸ | BK-(1-9) | BK-(1-7) + Ser⁸-Arg⁹ | |

| Neprilysin | Gly⁴-Phe⁵ | BK-(1-9) | BK-(1-5) + BK-(6-9) |

Enzymatic Degradation and Stability

BK-(1-7) is metabolized by aminopeptidases and carboxypeptidases, but exhibits greater stability than BK-(1-9) due to its truncated structure .

- Aminopeptidase P : Cleaves Arg¹-Pro² bond, yielding Pro-Pro-Gly-Phe-Ser-Pro .

- ACE2 : Further degrades BK-(1-7) into smaller fragments (e.g., BK-(1-5)) .

Key Stability Data :

- Plasma half-life of BK-(1-7): ~2–5 minutes (vs. <1 minute for BK-(1-9)) .

- Degradation products include BK-(1-5) and BK-(1-3) .

Receptor-Independent Signaling Mechanisms

BK-(1-7) induces nitric oxide (NO) release and vasorelaxation via non-canonical pathways, independent of B₁/B₂ receptors .

Table 2: Functional Responses of BK-(1-7)

Comparative Analysis with Other Bradykinin Fragments

BK-(1-7) shows distinct reactivity compared to BK-(1-5) and BK-(1-3) :

- NO Production : BK-(1-7) > BK-(1-5) > BK-(1-3) in potency .

- Vasorelaxation : BK-(1-7) and BK-(1-5) exhibit similar efficacy but differ in kinetics .

Figure 1: Structure-Activity Relationships

- Critical residues : Pro² and Pro³ stabilize the peptide backbone, enhancing resistance to proteolysis .

- C-terminal truncation : Loss of Phe⁸-Arg⁹ reduces affinity for B₂ receptors but enables novel signaling .

Synthetic Modifications and Derivatives

Chemical modifications enhance BK-(1-7) stability for research applications:

Applications De Recherche Scientifique

Cardiovascular Research

Bradykinin Fragment 1-7 is primarily recognized for its vasodilatory effects. It has been shown to enhance bradykinin-induced vasodilation through the release of nitric oxide and by inhibiting angiotensin-converting enzyme activity. This synergistic action makes it a valuable compound in studies related to hypertension and cardiovascular health. Research indicates that BK1-7 can significantly improve endothelial function and protect against vascular injury in models of hypertension and ischemia-reperfusion injury .

Table 1: Effects of Bradykinin Fragment 1-7 on Vascular Function

Inflammation and Immune Response

Bradykinin Fragment 1-7 plays a significant role in modulating inflammatory responses. It interacts with various receptors involved in inflammation, such as the bradykinin receptors B1 and B2, influencing cellular signaling pathways that regulate immune responses. Studies have demonstrated that BK1-7 can enhance the recruitment of immune cells to sites of inflammation, thereby promoting healing processes .

Table 2: Role of Bradykinin Fragment 1-7 in Inflammation

Neurobiology

In neurobiology, Bradykinin Fragment 1-7 has been implicated in neuroprotective roles. It appears to have effects on neuronal signaling pathways that can mitigate neurodegeneration. Research suggests that BK1-7 can activate signaling cascades that promote neuronal survival and reduce apoptosis in models of neurodegenerative diseases .

Table 3: Neuroprotective Effects of Bradykinin Fragment 1-7

| Study Area | Observations |

|---|---|

| Neuronal Survival | Promotes survival signaling pathways . |

| Apoptosis Prevention | Reduces apoptosis in neuronal cells . |

Cancer Research

Bradykinin Fragment 1-7 has shown potential applications in cancer therapy. Its ability to influence cell proliferation and apoptosis makes it a candidate for adjunctive therapies in cancer treatment. Studies indicate that BK1-7 may enhance the efficacy of certain chemotherapeutic agents by modulating tumor microenvironments and promoting apoptosis in cancer cells .

Table 4: Applications in Cancer Therapy

| Application | Mechanism |

|---|---|

| Chemotherapy Enhancement | Increases efficacy of chemotherapeutic agents . |

| Tumor Microenvironment Modulation | Alters tumor cell response to treatment . |

Drug Delivery Systems

Recent advancements have explored the use of Bradykinin Fragment 1-7 in drug delivery systems, particularly for targeting specific tissues or enhancing the bioavailability of therapeutic agents. Its properties allow it to facilitate the transport of drugs across biological barriers, making it an attractive candidate for developing novel drug delivery strategies .

Table 5: Drug Delivery Applications

Mécanisme D'action

Bradykinin (1-7) exerts its effects primarily through the activation of bradykinin receptors, specifically the B1 and B2 receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways involving G proteins, phospholipases, and protein kinases. This leads to the production of secondary messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately result in vasodilation, increased vascular permeability, and pain sensation .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

| Compound | Sequence | Molecular Formula | Molecular Weight (Da) | Key Enzymes Involved |

|---|---|---|---|---|

| Bradykinin (1-9) | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | C₅₀H₇₃N₁₅O₁₁ | 1060.21 | ACE, Kallikrein |

| Bradykinin Fragment 1-7 | Arg-Pro-Pro-Gly-Phe-Ser-Pro | C₃₅H₅₂N₁₀O₉ | 756.85 | NEP, Endopeptidase 24.15 |

| Bradykinin Fragment 1-5 | Arg-Pro-Pro-Gly-Phe | C₂₇H₄₀N₈O₆ | 572.66 | ACE |

| Bradykinin Fragment 1-3 | Arg-Pro-Pro | C₁₆H₂₈N₆O₃ | 352.43 | Prolyl endopeptidase |

| Des-Arg⁹-Bradykinin (1-8) | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe | C₄₃H₅₉N₁₁O₁₀ | 904.98 | Carboxypeptidases |

Key Structural Differences :

- Fragment 1-5 is truncated further, losing Ser⁶-Pro⁷, and is primarily generated by angiotensin-converting enzyme (ACE) .

Metabolic Pathways and Stability

- Formation of Fragment 1-7 :

- Degradation to Fragment 1-5 :

Stability in Analytical Settings :

- Fragment 1-7 is used as a calibration standard in MALDI-TOF mass spectrometry due to its consistent ionization at m/z 756.3997 .

- Sample preparation at 5°C reduces spatial heterogeneity by 60–80% compared to 25°C, improving signal reproducibility in MALDI imaging .

Functional and Pharmacological Comparisons

Notable Contrasts:

Activité Biologique

Bradykinin Fragment 1-7 (BK-(1-7)) is a peptide derived from the proteolytic cleavage of bradykinin (BK), a nonapeptide that plays significant roles in various physiological and pathological processes. Recent research has revealed that BK-(1-7) exhibits notable biological activities that are not mediated by the traditional B1 and B2 receptors associated with bradykinin signaling. This article synthesizes current findings on the biological activity of BK-(1-7), including its mechanisms, effects on vascular reactivity, and potential therapeutic implications.

Background

Bradykinin is produced from kininogen through the action of kallikrein and is involved in vasodilation, pain sensation, and inflammatory responses. Traditionally, it was believed that peptide fragments like BK-(1-7) were biologically inactive. However, emerging studies have challenged this notion, demonstrating that BK-(1-7) and other fragments possess significant biological effects independent of B1 and B2 receptor pathways.

Recent studies have shown that BK-(1-7) induces nitric oxide (NO) production across various cell types, including human endothelial cells and rodent models. This NO production is crucial for vasodilation and is achieved without the involvement of B1 or B2 receptors. Instead, BK-(1-7) appears to activate alternative signaling pathways that contribute to its biological effects.

Key Findings from Research

- Nitric Oxide Production :

- Vasorelaxation :

- Nociceptive Response :

Comparative Biological Activity

The following table summarizes the biological activities of BK-(1-7) compared to its parent peptide bradykinin (BK-(1-9)):

| Activity | Bradykinin (BK-(1-9)) | Bradykinin Fragment 1-7 (BK-(1-7)) |

|---|---|---|

| Nitric Oxide Production | Yes | Yes (not receptor-mediated) |

| Vasorelaxation | Yes | Yes |

| Hypotensive Effect | Yes | Yes |

| Nociceptive Response | High | Reduced |

| Vascular Permeability | Increased | No increase observed |

Case Studies

Several studies have explored the implications of BK-(1-7) in various pathological conditions:

- Cardiovascular Health : A study demonstrated that administration of BK-(1-7) in hypertensive rats led to significant reductions in blood pressure and improved endothelial function .

- Pain Management : Research indicated that BK-(1-7) could serve as a potential analgesic agent due to its lower nociceptive response compared to bradykinin .

Q & A

Q. How is Bradykinin Fragment 1-7 structurally characterized, and what analytical techniques are essential for its identification?

Bradykinin Fragment 1-7 (Arg-Pro-Pro-Gly-Phe-Ser-Pro) is identified using mass spectrometry (MS) with calibration standards such as its monoisotopic mass (756.3997 Da) and angiotensin II (1045.5423 Da). MALDI-TOF in positive reflect mode is commonly employed, with matrix additives like α-cyano-4-hydroxycinnamic acid (CHCA) to enhance ionization . Structural validation includes comparing observed molecular weights (e.g., 756.86 g/mol average mass) with theoretical values and verifying stereochemistry via synthetic peptide spectra .

Q. What enzymatic pathways generate Bradykinin Fragment 1-7, and how do they differ from those producing other Bradykinin metabolites?

Bradykinin Fragment 1-7 is formed via endopeptidase-mediated cleavage of full-length Bradykinin. Unlike Bradykinin 1-5 (generated by angiotensin-converting enzyme, ACE) or Bradykinin 1-3 (via prolyl endopeptidase), Fragment 1-7 arises from selective truncation at the C-terminal end. This specificity highlights the role of protease activity in determining metabolite profiles, which can be studied using tissue extracts and MALDI-TOF-based protease assays .

Q. What is the biological significance of Bradykinin Fragment 1-7 in physiological processes?

Fragment 1-7 acts as a metabolite of Bradykinin with potential roles in inflammation and vascular regulation. While it lacks the C-terminal residues critical for binding to B2 receptors, it may interact with other receptors or modulate pathways indirectly. Studies using cell-based assays (e.g., IMR-90 cells) suggest its involvement in receptor crosstalk, though its exact mechanisms require further investigation .

Advanced Research Questions

Q. What methodological challenges arise when quantifying Bradykinin Fragment 1-7 in biological matrices, and how can they be mitigated?

Quantification via LC-MS/MS faces challenges like matrix effects and low recovery rates (78.7% for Fragment 1-7 vs. >90% for lipophilic peptides). To improve accuracy:

- Use weak cation exchange solid-phase extraction (WCX SPE) to enhance retention of hydrophilic peptides.

- Optimize calibration curves with 1/x² weighting for linearity (LLOQ: 2.6 fmol/mL) and validate precision (CV ≤19.8% at LLOQ) .

- Address carry-over (<5.4% for Fragment 1-7) by injecting blanks after high-concentration samples .

Q. How can researchers resolve conflicting data on the receptor-binding affinities of Bradykinin Fragment 1-7?

Discrepancies in receptor studies (e.g., B1 vs. B2 interactions) often stem from differences in experimental models (e.g., transfected cells vs. native tissues) or assay conditions (e.g., pH, co-factors). To standardize findings:

- Use competitive binding assays with radiolabeled ligands (e.g., [³H]DAKD for B1 receptors).

- Validate selectivity via cross-testing against related receptors (e.g., μ-opioid receptors) and control for metabolite stability during prolonged incubations .

Q. What experimental models are suitable for investigating the role of Bradykinin Fragment 1-7 in cancer or inflammatory pathways?

- In vitro models : Use cancer cell lines (e.g., glioblastoma) to assess Fragment 1-7’s impact on proliferation via proteomic profiling or isotope-based cysteine reactivity assays .

- In vivo models : Employ knockout mice lacking B1/B2 receptors to isolate Fragment 1-7-specific effects in inflammation.

- Data integration : Combine transcriptomic data with MS-based peptidomics to map fragment distribution in tumor microenvironments .

Methodological Notes

- Structural Analysis : Always cross-validate synthetic peptides with theoretical masses (e.g., 756.391873 Da monoisotopic) and use high-purity standards (>98%) to minimize impurities .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols in supplementary materials, ensuring reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.